molecular formula C16H17NO3S3 B1293722 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate CAS No. 55514-14-2

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No. B1293722
CAS RN: 55514-14-2
M. Wt: 367.5 g/mol
InChI Key: SGABZOJLSUJGFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06750024B2

Procedure details

A mixture of 6-nitro-2-(methylthio)benzothiazole 7 (0.5 g, 2.2 mmol) and methyl-p-toluenesulfonate (3.7 g, 20 mmol) was heated from 120° C. to 145° C. over one hour. To the cooled solution was added 30 mL of ether. The resulting amorphous solid was triturated with acetone to provide a pale mauve solid (0.57 g, 1.4 mmol, 63%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:15][O:16][S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>CCOCC>[C:23]1([CH3:26])[CH:22]=[CH:21][C:20]([S:17]([O-:19])(=[O:16])=[O:18])=[CH:25][CH:24]=1.[CH3:15][N+:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[S:4][C:3]=1[S:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
3.7 g
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated from 120° C. to 145° C. over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting amorphous solid was triturated with acetone

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C[N+]1=C(SC2=C1C=CC=C2)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.